Product packaging for Chromone, 8-benzyl-2-(diethylamino)-(Cat. No.:CAS No. 83767-09-3)

Chromone, 8-benzyl-2-(diethylamino)-

Cat. No.: B12755544
CAS No.: 83767-09-3
M. Wt: 307.4 g/mol
InChI Key: QMGCPAZCGNRBKF-UHFFFAOYSA-N
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Description

Overview of Chromones as Privileged Scaffolds in Drug Discovery and Development

The chromone (B188151) ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a γ-pyrone ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govacs.orgresearchgate.net This designation is attributed to its ability to serve as a core structure for ligands that can interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. acs.orgmdpi.com The rigid and planar nature of the chromone nucleus provides a defined three-dimensional arrangement for substituent groups, which can be strategically modified to optimize interactions with specific receptors or enzymes. nih.govresearchgate.net

Chromones are naturally occurring secondary metabolites found extensively in the plant kingdom. nih.govacs.org Their presence in various traditional medicines for treating ailments like kidney stones, psoriasis, and bronchial asthma has historically pointed towards their therapeutic potential. researchgate.net The synthetic accessibility of the chromone core, through established methods like the Simonis and Ruhemann reactions, further enhances its appeal for the construction of compound libraries for high-throughput screening and lead optimization programs. nih.govacs.org The ability to introduce a wide range of functional groups at various positions on the chromone ring allows for the fine-tuning of physicochemical properties and biological activity. nih.gov

Diverse Pharmacological Relevance of Chromone Derivatives

The versatility of the chromone scaffold is underscored by the extensive range of pharmacological activities exhibited by its derivatives. nih.govijrar.org These compounds have demonstrated potential in numerous therapeutic areas, making them a subject of intense investigation. nih.govnih.gov

Key pharmacological activities of chromone derivatives include:

Anticancer Activity: Numerous chromone derivatives have been reported to possess cytotoxic and antiproliferative effects against various cancer cell lines. researchgate.netnumberanalytics.com They can induce apoptosis and inhibit key signaling pathways involved in tumor growth and progression. acs.org

Antimicrobial and Antiviral Activity: Chromones have shown efficacy against a spectrum of bacteria and fungi. nih.govresearchgate.net Certain derivatives have also been investigated for their antiviral properties, including activity against HIV. numberanalytics.comnaturalspublishing.com

Anti-inflammatory and Antioxidant Properties: Many chromone derivatives exhibit potent anti-inflammatory and antioxidant activities. nih.govnumberanalytics.com They can modulate inflammatory pathways and scavenge reactive oxygen species, which are implicated in a variety of diseases. unibo.it

Neuroprotective Effects: The chromone scaffold has been explored for the development of agents to treat neurodegenerative disorders such as Alzheimer's and Parkinson's disease. acs.orgnih.gov These derivatives can act as inhibitors of enzymes like monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), or modulate pathways related to neuroinflammation and oxidative stress. nih.govnih.gov

Other Activities: The pharmacological profile of chromones extends to antidiabetic, antiplatelet, and antihistaminic effects, highlighting the broad therapeutic potential of this class of compounds. nih.govresearchgate.netnih.gov

The diverse biological activities of chromone derivatives are summarized in the table below.

Pharmacological ActivityTherapeutic AreaReference
AnticancerOncology acs.orgresearchgate.netnumberanalytics.com
AntimicrobialInfectious Diseases nih.govresearchgate.net
AntiviralInfectious Diseases numberanalytics.comnaturalspublishing.com
Anti-inflammatoryInflammatory Disorders nih.govnumberanalytics.comunibo.it
AntioxidantVarious nih.govnumberanalytics.com
NeuroprotectiveNeurology acs.orgnih.gov
AntidiabeticEndocrinology nih.govresearchgate.netnih.gov
AntiplateletCardiology nih.govresearchgate.net

Specific Research Focus on Chromone, 8-benzyl-2-(diethylamino)- and Related Analogues

While extensive research has been conducted on the broader class of chromones, specific information regarding "Chromone, 8-benzyl-2-(diethylamino)-" is limited in publicly available scientific literature. However, research into related analogues, particularly 2-aminochromones, provides valuable insights into the potential properties and synthetic strategies for this compound.

The synthesis of 2-aminochromones can be achieved through various routes, including the reaction of ynamides with 2-methoxyaroyl chlorides or via phosgeniminium salts. acs.orgacs.org These methods allow for the introduction of diverse substituents at different positions of the chromone core. The 2-amino group, in particular, serves as a key functional handle for further chemical modifications and is often associated with specific biological activities.

For instance, studies on 2-aminochromone derivatives have revealed their potential as antiplatelet agents. acs.org Furthermore, the incorporation of a carboxamide group at the 2-position has led to the identification of potent antagonists for the melanin-concentrating hormone receptor 1 (MCHr1), which are being investigated for the treatment of obesity. nih.gov The substitution pattern on the chromone ring, including the presence of benzyl (B1604629) and diethylamino groups, would be expected to significantly influence the compound's physicochemical properties and its interaction with biological targets. Further research is warranted to synthesize and evaluate the specific pharmacological profile of Chromone, 8-benzyl-2-(diethylamino)- to determine its therapeutic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21NO2 B12755544 Chromone, 8-benzyl-2-(diethylamino)- CAS No. 83767-09-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83767-09-3

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

8-benzyl-2-(diethylamino)chromen-4-one

InChI

InChI=1S/C20H21NO2/c1-3-21(4-2)19-14-18(22)17-12-8-11-16(20(17)23-19)13-15-9-6-5-7-10-15/h5-12,14H,3-4,13H2,1-2H3

InChI Key

QMGCPAZCGNRBKF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=O)C2=CC=CC(=C2O1)CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for Chromone and Its Advanced Derivatives

Classical and Emerging Strategies for Chromone (B188151) Core Construction

The synthesis of the chromone ring has been a subject of organic chemistry for over a century, leading to a rich collection of both traditional and innovative methods. ijrpc.com

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis, involving the reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is fundamental to the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are key intermediates for chromone synthesis. orientjchem.org

The process typically involves the base-catalyzed reaction of a substituted 2'-hydroxyacetophenone (B8834) with an aromatic aldehyde. wikipedia.orgorientjchem.org The resulting 2'-hydroxychalcone (B22705) can then undergo oxidative cyclization to form the chromone ring. A common method for this cyclization is treatment with a catalyst like iodine in a suitable solvent.

Table 1: Overview of Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis

Component A Component B Conditions Intermediate Product

The Kostanecki-Robinson reaction is a classical method for synthesizing chromones and coumarins. wikipedia.org It involves the acylation of o-hydroxyaryl ketones with an aliphatic acid anhydride (B1165640) and its corresponding sodium salt. wikipedia.orgias.ac.in The reaction proceeds through O-acylation, followed by an intramolecular aldol (B89426) condensation to form a dihydroxydihydrochromone, which then eliminates a water molecule to yield the final chromone product. wikipedia.org

The Baker-Venkataraman rearrangement is another powerful tool, primarily used to form 1,3-diketones, which are direct precursors to chromones. wikipedia.orgjk-sci.com The reaction involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone. wikipedia.org The resulting o-hydroxy-1,3-diketone can then be cyclized under acidic conditions to afford the chromone core. wikipedia.orgalfa-chemistry.com This method is particularly significant in the synthesis of flavones. wikipedia.org

Table 2: Comparison of Kostanecki-Robinson and Baker-Venkataraman Methods

Reaction Starting Material Key Reagents Key Intermediate Final Product
Kostanecki-Robinson o-Hydroxyaryl ketone Acid Anhydride, Sodium Salt Dihydroxydihydrochromone Chromone/Coumarin (B35378)

The use of enaminones as synthons has emerged as a highly versatile and efficient strategy for constructing chromone derivatives. arkat-usa.orgnih.gov Enaminones, which contain both an enamine and a ketone functional group, are valuable intermediates. Typically, a 2-hydroxyphenyl enaminone is used as the key building block. nih.gov These precursors can be readily synthesized from 2-hydroxyacetophenones. thieme-connect.com

The cyclization of these enaminones can be promoted by various reagents and conditions, offering access to a wide range of substituted chromones. thieme-connect.comenamine.net For example, reactions with various electrophiles can lead to functionalization at the 3-position, followed by cyclization to form the chromone ring. This method is noted for its operational simplicity and the ability to introduce diverse substituents onto the chromone core under relatively mild conditions. nih.govorganic-chemistry.org

The Algar-Flynn-Oyamada (AFO) reaction is a specific method for the synthesis of flavonols (3-hydroxyflavones) from 2'-hydroxychalcones. wikipedia.orgdrugfuture.comwikiwand.com The reaction involves the oxidative cyclization of the chalcone using alkaline hydrogen peroxide. drugfuture.combeilstein-archives.org

The mechanism proceeds through the formation of a dihydroflavonol intermediate, which is subsequently oxidized to the flavonol. wikipedia.orgwikipedia.org While initially thought to involve an epoxide intermediate, further studies suggest a mechanism where the phenoxide attacks the enone, followed by reaction with hydrogen peroxide. wikipedia.orgbeilstein-archives.org The AFO reaction is a valuable tool for creating specific hydroxylated chromone derivatives.

Modern organic synthesis has increasingly turned to transition-metal catalysis to forge C-C and C-O bonds efficiently. mdpi.com Palladium-catalyzed reactions, for instance, are widely used. A highly efficient method involves the palladium-catalyzed ligand-free cyclocarbonylation of o-iodophenols with terminal acetylenes under carbon monoxide pressure to produce a diverse range of chromones. ijrpc.comorganic-chemistry.org Ruthenium and rhodium catalysts have also been employed for the site-selective C-H functionalization of the chromone core, allowing for late-stage modification of the scaffold. acs.org

Concurrently, there is a growing interest in developing metal-free synthetic routes, which offer advantages in terms of cost, toxicity, and environmental impact. frontiersin.org One such approach involves the tandem reaction of ynones and methyl salicylates, which proceeds under mild, transition-metal-free conditions to yield 3-acyl chromones. organic-chemistry.orgresearchgate.net Another innovative metal-free method is the intramolecular Ullmann-type O-arylation for the synthesis of chromone derivatives. nih.gov

Targeted Synthesis of Chromone, 8-benzyl-2-(diethylamino)- and Structural Analogues

A logical starting material would be 2-hydroxy-3-benzylacetophenone. This precursor can be synthesized through methods such as the Friedel-Crafts acylation of 2-benzylphenol. The key intermediate, an enaminone, can then be formed by reacting 2-hydroxy-3-benzylacetophenone with N,N-diethylformamide dimethyl acetal (B89532) (DMF-DMA). This step introduces the required diethylamino group at the 2-position and sets the stage for the final cyclization.

The subsequent intramolecular cyclization of the resulting enaminone, 1-(3-benzyl-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one, would lead to the formation of the chromone ring. This cyclization is often promoted by heating or by using a catalyst to facilitate the ring closure and dehydration, yielding the target compound, Chromone, 8-benzyl-2-(diethylamino)- .

Table 3: Proposed Synthetic Route for Chromone, 8-benzyl-2-(diethylamino)-

Step Reactants Key Reagent/Condition Product
1 2-Hydroxy-3-benzylacetophenone, N,N-Diethylformamide dimethyl acetal Heat 1-(3-benzyl-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one

This enaminone-based approach offers a direct and modular route to the target compound and its structural analogues, allowing for variations in both the benzyl (B1604629) substituent on the aromatic ring and the amine substituent at the 2-position.

Strategies for Regioselective Introduction of 2-(Dialkylamino) Substituents

The introduction of a dialkylamino group at the C-2 position of the chromone ring is a critical step in the synthesis of numerous biologically active compounds. This functionalization imparts specific electronic and steric properties to the molecule, influencing its interaction with biological targets. The regioselectivity of this addition is paramount, and several reliable methods have been established to ensure the substituent is placed exclusively at the C-2 position.

Employment of 2-Hydroxyacetophenone (B1195853) Boron Difluoride Complex Intermediates

A notable strategy for the synthesis of 2-(dialkylamino)chromones involves the use of 2-hydroxyacetophenone boron difluoride complex intermediates. core.ac.uk This method enhances the reactivity of the precursor and directs the subsequent cyclization to form the desired chromone structure. The process typically begins with the reaction of a substituted 2-hydroxyacetophenone with boron trifluoride etherate to form a stable boron difluoride complex. This complex can then be treated with a dialkylamine, such as diethylamine, in the presence of a suitable reagent to facilitate the formation of an enaminone intermediate. Subsequent acid-catalyzed cyclization and deprotection yield the target 2-(diethylamino)chromone. This approach has been effectively used for the synthesis of 2-(N,N-dimethylamino)chromones, and the principles can be extended to diethylamino analogues. core.ac.uk The use of these boron-containing intermediates helps to control the reaction pathway and often results in good yields. core.ac.uk

Incorporation via Tertiary Amine Functionalization

The direct incorporation of a tertiary amine, such as the diethylamino group, can be achieved through various functionalization techniques. One common method is the nucleophilic substitution reaction on a chromone precursor bearing a suitable leaving group at the C-2 position. nih.gov For instance, a 2-triazolylchromone derivative can serve as an excellent substrate for substitution with a secondary amine like diethylamine. nih.gov This reaction proceeds via nucleophilic attack at the C-2 carbon, displacing the triazole group to form the 2-(diethylamino)chromone.

Another advanced method involves a transition metal-free, oxidative, regioselective cross-coupling between a non-functionalized chromone and an amine. rsc.org This approach allows for direct C-H amination at the C-2 position, offering a more atom-economical route. The reaction typically employs an oxidizing agent to activate the chromone C-2 position for subsequent attack by the amine.

Table 1: Comparison of Synthetic Strategies for 2-(Dialkylamino) Group Introduction

Method Precursor Key Reagents Key Features Reference
Boron Difluoride Complex 2-Hydroxyacetophenone Boron trifluoride etherate, Dialkylamine Formation of a stable intermediate, controlled cyclization. core.ac.uk
Nucleophilic Substitution 2-Triazolylchromone Diethylamine Good leaving group facilitates substitution. nih.gov
Oxidative C-H Amination Chromone Oxidizing agent, Amine Transition metal-free, direct functionalization. rsc.org

Synthetic Routes for the 8-Benzyl Moiety

The introduction of a benzyl group at the C-8 position of the chromone scaffold is another crucial synthetic challenge. This moiety significantly increases the lipophilicity and steric bulk of the molecule, which can be critical for its biological activity. The synthesis generally requires ortho-functionalization of the phenolic precursor to the chromone ring.

One potential route involves the ortho-alkylation of a substituted 2-hydroxyacetophenone. This can be achieved by reacting the phenol (B47542) with benzyl bromide in the presence of a base. However, controlling the regioselectivity of this alkylation to favor the C-3 position (which becomes the C-8 position of the chromone) over the C-5 position can be challenging and may require the use of directing groups.

Alternative strategies might involve metallation of the aromatic ring followed by reaction with a benzyl electrophile. For example, ortho-directed metallation of methoxymethyl aryl ethers with organolithium reagents has been used in chromone synthesis. ijrpc.com A similar approach could potentially be adapted for the introduction of a benzyl group. More complex, multi-step sequences, such as those used in the synthesis of chromone piperidine (B6355638) alkaloids where a benzyl group is part of a larger substituent at the C-8 position, have also been reported. nih.gov Palladium-catalyzed reactions have been developed for the synthesis of 2-benzyl-3-alkynyl chromones, showcasing the utility of transition metals in forming C-benzyl bonds in chromone chemistry, though this applies to the C-2 position. acs.org

Microwave-Assisted Organic Synthesis of Chromone Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in medicinal chemistry for accelerating reaction rates, increasing yields, and improving selectivity. nih.govmdpi.com This technology is particularly well-suited for the synthesis of heterocyclic compounds like chromones. nih.gov The application of microwave irradiation can significantly reduce reaction times for key steps in chromone synthesis, such as the initial condensation and the final cyclization. mdpi.comresearchgate.net

For the synthesis of "Chromone, 8-benzyl-2-(diethylamino)-", microwave heating could be applied to several stages:

Claisen-Schmidt or Aldol Condensation: The initial reaction between a substituted 2-hydroxyacetophenone and a suitable aldehyde or ketone precursor can be accelerated under microwave irradiation. mdpi.com

Cyclization: The ring-closing step to form the chromone nucleus is often performed under thermal conditions and can be significantly expedited using microwaves.

Cross-Coupling Reactions: Palladium-catalyzed or other metal-catalyzed cross-coupling reactions to introduce the benzyl or diethylamino groups can also benefit from the rapid heating provided by microwaves, often leading to cleaner reactions and higher yields in shorter times. nih.gov

The benefits of MAOS are not limited to just speed; in some cases, it can enable reactions that are difficult to achieve with conventional heating and can lead to different product distributions, potentially improving the regioselectivity of certain transformations. nih.gov

Table 2: Application of Microwave Synthesis in Chromone Chemistry

Reaction Type Conventional Method Time Microwave Method Time Key Advantage Reference
Aldol Condensation 3 h - 20 h 15 min - 20 min Drastic reduction in reaction time. mdpi.com
Knoevenagel Condensation Several hours 10 min Higher yields, shorter time. mdpi.com
Click Reaction (Triazole Synthesis) Several hours 10 min Solvent-free conditions, high yield. researchgate.net

Development of Water-Soluble Chromone Analogues for Biological Investigations

For a compound to be useful in many biological assays and potentially as a therapeutic agent, adequate water solubility is often required. Chromone derivatives, particularly those with bulky, lipophilic substituents like a benzyl group, can exhibit poor aqueous solubility. Therefore, the development of water-soluble analogues is a key area of research.

Several strategies can be employed to enhance the water solubility of chromone derivatives:

Introduction of Polar Functional Groups: Incorporating hydrophilic groups such as hydroxyl (-OH), carboxyl (-COOH), or additional amino groups can significantly increase water solubility. For example, the synthesis of hydroxyethylamino-substituted chromones has been shown to produce derivatives with altered physical properties suitable for creating biological probes. jst.go.jp

Formation of Salts: If the molecule contains a basic nitrogen atom, such as the one in the 2-(diethylamino) group, it can be converted into a more soluble salt (e.g., a hydrochloride or hydrobromide salt) by treatment with an appropriate acid.

Use of Boron-Containing Moieties: The incorporation of boron-containing functional groups, such as boronic acids or their esters (benzoxaboroles), has been explored as a strategy to modulate the physicochemical properties of drug candidates. nih.gov These groups can engage in hydrogen bonding and may improve solubility and cell permeability.

Glycosylation: Attaching a sugar moiety to the chromone scaffold is a well-established method for increasing the water solubility of natural products and other bioactive molecules.

The synthesis of such analogues often involves modifying the peripheral substituents rather than the core chromone structure. For instance, the benzyl group at the C-8 position could be replaced with a hydroxybenzyl or carboxybenzyl group to enhance solubility. Similarly, modifications to the N-alkyl groups of the amino function at C-2 could include ether or alcohol functionalities. jst.go.jp The goal is to strike a balance between improved solubility and retention of the desired biological activity.

Preclinical Biological Activity and Pharmacological Potential of Chromone, 8 Benzyl 2 Diethylamino and Analogues

Overview of Broad-Spectrum Biological Activities of Chromones

Chromones and their analogues are a class of heterocyclic compounds that are widely distributed in nature, particularly in plants and fungi, and are present in the human diet. nih.govnih.gov The chromone (B188151) core is a key pharmacophore found in many biologically active molecules. researchgate.nettsijournals.com Research has established that these compounds possess a remarkable spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, antimicrobial, neuroprotective, and anti-diabetic properties. nih.govresearchgate.netijrar.orgscienceopen.com Their low toxicity in mammalian cells further enhances their appeal as a foundation for drug discovery and development. nih.gov The diverse bioactivities are attributed to the ability of the chromone structure to interact with various biological targets, including a range of enzymes and cellular receptors. nih.govnih.gov

Chromone derivatives have been extensively studied for their significant anti-inflammatory effects. nih.govresearchgate.net These compounds can modulate inflammatory pathways through various mechanisms. One key action is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. nih.govresearchgate.net For instance, a series of 2-(2-phenylethyl)chromone (B1200894) dimers isolated from Aquilaria sinensis showed potent inhibition of NO production with IC50 values ranging from 7.0 to 12.0 μM. nih.gov Another study on a novel chromone derivative, DCO-6, demonstrated its ability to significantly reduce the production of inflammatory mediators such as nitric oxide, IL-1β, and IL-6 by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway. nih.gov

The anti-inflammatory potential is also linked to the suppression of superoxide (B77818) anion generation in human neutrophils. mdpi.com For example, epiremisporine G and epiremisporine H, isolated from the marine-derived fungus Penicillium citrinum, exhibited notable inhibition of superoxide anion release with IC50 values of 31.68 μM and 33.52 μM, respectively. mdpi.com Structure-activity relationship (SAR) studies have indicated that the type and position of substituents on the chromone ring are critical for activity. For example, the presence of electron-withdrawing groups at certain positions can enhance the anti-inflammatory effects of chromone-amide derivatives. nih.gov

Table 1: Anti-inflammatory Activity of Selected Chromone Analogues
CompoundBiological Target/AssayActivity (IC50/EC50)Source
2-(2-phenylethyl)chromone dimersNO Production in RAW264.7 cells7.0–12.0 μM nih.gov
Epiremisporine GSuperoxide Anion Release (fMLP-induced)31.68 ± 2.53 μM mdpi.com
Epiremisporine HSuperoxide Anion Release (fMLP-induced)33.52 ± 0.42 μM mdpi.com
Chromone-amide derivative (5-9)NO Production in RAW264.7 cells5.33 ± 0.57 μM nih.gov

The antioxidant properties of chromones are a cornerstone of their therapeutic potential, contributing to their effects in various disease models. researchgate.netmdpi.com These compounds can counteract oxidative stress by scavenging free radicals and chelating metal ions. mdpi.comnih.gov The antioxidant capacity is highly dependent on the substitution pattern of the chromone rings, with the position and nature of substituents being primary determinants of their biological action. mdpi.com

The mechanisms underlying their antioxidant activity involve interfering with the initiation, propagation, and termination stages of the oxidative process mediated by free radicals. nih.gov Studies have shown that 3',4'-dihydroxy-2-styrylchromone derivatives are effective scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS). ijrar.org The evaluation of chromone derivatives using assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, oxygen radical absorbance capacity (ORAC), and ferric reducing antioxidant power (FRAP) has confirmed their potent antioxidant capabilities. mdpi.com Furthermore, some chromone derivatives have been identified as dual inhibitors of cyclooxygenase (COX-2) and potent antioxidants, highlighting their potential as multi-target agents for treating inflammation-related disorders. tandfonline.comnih.gov

Table 2: Antioxidant Activity of Selected Chromone Analogues
Compound/Derivative TypeAssayFindingSource
Chromone-lipoic acid conjugate (Compound 19)Reducing PowerExcellent reducing power (85.57 mM Fe+2) nih.gov
3',4'-dihydroxy-2-styrylchromone derivativesROS/RNS ScavengingGood scavenging activity ijrar.org
Compound 865 (a chromone derivative)ABTS, ORAC, FRAPGood antioxidant properties mdpi.com
Chromone derivatives (B3, B8)DDQ AssaySignificant antioxidant activity tandfonline.comnih.gov

The chromone scaffold is a promising framework for the development of novel anticancer agents. nih.govnih.govresearchgate.net Derivatives have demonstrated the ability to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death). nih.govnih.gov For example, a series of 3,3'-carbonyl-bis(chromones) and 3-(5-(benzylideneamino)thiozol-3-yl)-2H-chromen-2-ones showed remarkable growth inhibitory effects against breast (MCF-7), bone marrow (K-562), and cervical (HeLa) cancer cells, with some compounds exhibiting potency in the lower micromolar range. nih.gov

The anticancer mechanism often involves cell cycle arrest and the induction of apoptosis. nih.govnih.gov Dihydropyrano[2,3-g]chromene derivatives, for instance, were found to induce apoptosis in K562 cells by activating the tumor suppressor gene TP53 and modulating the expression of apoptosis-related proteins like Bax (pro-apoptotic) and BCL2 (anti-apoptotic). nih.gov Similarly, chromone derivatives isolated from Penicillium citrinum showed potent cytotoxic activities against human colon carcinoma (HT-29) and non-small cell lung cancer (A549) cells, with IC50 values as low as 21.17 μM. mdpi.com The substitution pattern on the chromone ring plays a vital role; for instance, the presence of a methyl group on epiremisporine H was shown to enhance its cytotoxic activity compared to its analogues. mdpi.com Some chromone derivatives have also been investigated as inhibitors of Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA damage response pathway, further highlighting their potential in oncology. mdpi.com

Table 3: Anticancer Activity of Selected Chromone Analogues
CompoundCell LineActivity (IC50/GI50)Source
Epiremisporine F (1)HT-29 (Colon)44.77 ± 2.70 μM mdpi.com
Epiremisporine G (2)HT-29 (Colon)35.05 ± 3.76 μM mdpi.com
Epiremisporine H (3)HT-29 (Colon)21.17 ± 4.89 μM mdpi.com
Epiremisporine H (3)A549 (Lung)31.43 ± 3.01 μM mdpi.com
Chromone-based lavendustin analog (4h)A-549 (Lung) & HCT-15 (Colon)6.01–9.92 μg/ml nih.gov
3,3'-carbonyl-bis(chromone) (1f)MCF-7 (Breast)Lower micromolar potency nih.gov
3-(5-(benzylideneamino)thiozol-3-yl)-2H-chromen-2-one (7h)K-562 (Bone Marrow)Lower micromolar potency nih.gov

Chromone derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. nih.govijrar.orgnih.gov This has established the chromone nucleus as a valuable starting point for developing new antimicrobial agents to combat drug resistance. tandfonline.com Studies have shown that substitutions at different positions of the chromone scaffold, particularly with lipophilic and electron-withdrawing groups like chloro and bromo, can significantly enhance inhibitory potential. nih.gov

In antibacterial studies, chromone derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. tandfonline.com For example, three chromone derivatives (6-bromo-3-formylchromone, 6-chloro-3-formylchromone, and 3-formyl-6-isopropylchromone) exhibited minimum inhibitory concentrations (MICs) of 20-50 µg/ml against uropathogenic Escherichia coli and were also able to inhibit biofilm formation. nih.gov In terms of antifungal activity, aloesin (B1665252) and 7-O-methyl-6′-O-coumaroylaloesin, isolated from Aloe monticola, displayed prominent action against Salmonella typhi, Shigella dysentery, and Staphylococcus aureus with an MIC of 10 μg/ml. tandfonline.comacs.org Other synthetic chromone-based dithiazoles have also shown significant inhibitory potential against fungal strains like Saccharomyces cerevisiae. nih.gov

Table 4: Antimicrobial Activity of Selected Chromone Analogues
Compound/Derivative TypeMicroorganismActivity (MIC)Source
6-bromo-3-formylchromoneUropathogenic E. coli20 µg/ml nih.gov
6-chloro-3-formylchromoneUropathogenic E. coli20 µg/ml nih.gov
3-formyl-6-isopropylchromoneUropathogenic E. coli50 µg/ml nih.gov
AloesinS. typhi, S. dysentery, S. aureus10 μg/ml tandfonline.com
7-O-methyl-6′-O-coumaroylaloesinS. typhi, S. dysentery, S. aureus10 μg/ml tandfonline.com
Chromone-dithiazole (3h)S. cerevisiaeSignificant inhibition nih.gov

The chromone scaffold is a promising structure for developing multi-target-directed ligands for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govresearchgate.net Chromone derivatives have shown the ability to inhibit key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase (MAO), which are implicated in the pathology of these disorders. nih.govresearchgate.net

Beyond enzyme inhibition, chromones exhibit direct neuroprotective effects. nih.gov For instance, 5-hydroxy-2-(2-phenylethyl)chromone and 5-hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone, isolated from Imperata cylindrica, demonstrated significant protection against glutamate-induced neurotoxicity in rat cortical cells. acs.org Structure-activity studies suggest that the presence of a 5-hydroxy group and the absence of a double bond in the ethyl side chain are important for this neuroprotective activity. acs.org Chromone derivatives can also inhibit the aggregation of amyloid-β peptides and chelate metal ions, two other critical factors in the progression of Alzheimer's disease. nih.govnih.gov For example, a chromone-lipoic acid conjugate was shown to inhibit BuChE, reduce reactive oxygen species, and moderately inhibit Aβ aggregation. nih.gov

Table 5: Neuroprotective Activity of Selected Chromone Analogues
CompoundBiological Target/AssayActivity (IC50)/FindingSource
Chromone-lipoic acid conjugate (Compound 19)Butyrylcholinesterase (BuChE)7.55 μM nih.gov
Chalcone-derived chromone (HF4)Monoamine Oxidase-A (MAO-A)0.046 μM researchgate.net
5-hydroxy-2-(2-phenylethyl)chromone (1)Glutamate-induced neurotoxicitySignificant protection at 10.0 μM acs.org
5-hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone (2)Glutamate-induced neurotoxicitySignificant protection at 10.0 μM acs.org
Diaportheone 44Amyloid-β aggregation80% inhibition nih.gov
Diaportheone 45Amyloid-β aggregation74% inhibition nih.gov

Chromone and its derivatives are being investigated as potential agents for managing diabetes. nih.govresearchgate.net One of the primary mechanisms is the inhibition of α-glucosidase, an enzyme that breaks down carbohydrates into glucose. nih.govmdpi.com By inhibiting this enzyme, chromone derivatives can help to lower post-meal blood glucose levels. mdpi.com A series of chromone-based phenylhydrazone and benzoylhydrazone derivatives were synthesized and evaluated for their α-glucosidase inhibitory effects, with one compound (5c) showing extremely potent inhibition with an IC50 value of 6.59 μM, far exceeding that of the standard drug acarbose (B1664774) (IC50 = 685.11 μM). nih.gov

In addition to enzyme inhibition, some chromone derivatives exhibit insulinotropic activities, meaning they can stimulate insulin (B600854) release. tandfonline.comtandfonline.com A study on chromonyl-2,4-thiazolidinediones found that certain compounds were able to increase insulin release from INS-1 cells, with some showing more potent effects than the reference drug glibenclamide at specific concentrations. tandfonline.com These findings suggest that the chromone scaffold can be modified to produce compounds that act through different mechanisms to achieve anti-diabetic effects. researchgate.netmdpi.com

Table 6: Anti-diabetic Activity of Selected Chromone Analogues
Compound/Derivative TypeBiological Target/AssayActivity (IC50)/FindingSource
Chromone-hydrazone (5c)α-glucosidase6.59 ± 0.09 μM nih.gov
Penithochromone Aα-glucosidase268 μM mdpi.com
Penithochromone Cα-glucosidase688 μM mdpi.com
Chromonyl-TZD (IVb)Insulin release in INS-1 cellsPotent insulinotropic effect at 1 µg/mL tandfonline.com
Chromonyl-TZD (IVc)Insulin release in INS-1 cellsPotent insulinotropic effect at 1 µg/mL tandfonline.com

Antiplatelet Activity

The aggregation of platelets is a critical process in hemostasis and thrombosis. Antiplatelet agents are vital in the prevention and treatment of cardiovascular diseases. Research into chromone derivatives has revealed their potential as inhibitors of platelet aggregation.

Studies on 2-aminochromones have indicated that the presence of a diethylamino group at the 2-position, combined with an electron-releasing substituent at the 7-position, is favorable for antiplatelet activity. One such analogue, 2-(diethylamino)-7-ethoxychromone, has demonstrated notable inhibitory effects on human platelet aggregation induced by various agonists, including collagen, ADP, and arachidonic acid in in vitro settings. The replacement of the 2-(diethylamino) group with a 2-(1-piperidinyl) group resulted in a reduction of this inhibitory effect, highlighting the significance of the diethylamino moiety for this specific activity. nih.gov

Other Investigated Preclinical Pharmacological Activities (e.g., Anti-malarial, Anti-HIV, Anti-convulsant, Gastroprotective, Antihypertensive, Calpain Inhibition)

The versatile nature of the chromone scaffold has prompted investigations into a variety of other pharmacological activities.

Anti-malarial Activity: While specific data on 8-benzyl-2-(diethylamino)-chromone is not available, other heterocyclic compounds are being explored for their anti-malarial properties. For instance, pantothenamide derivatives have shown potent in vitro activity against Plasmodium falciparum and P. vivax, and efficacy in animal models. nih.gov Similarly, certain 4-amino-7-chloroquinoline derivatives have demonstrated significant in vitro and in vivo anti-malarial activity. nih.gov

Anti-HIV Activity: Chromanone derivatives, structurally related to chromones, have been evaluated for their antiviral properties. The calanolide (B8761490) class of compounds, for example, includes members that act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. elsevierpure.com This suggests that the broader benzopyranone scaffold, to which chromones belong, has potential for the development of anti-HIV agents.

Anti-convulsant Activity: The search for novel anti-convulsant drugs has included the evaluation of various heterocyclic compounds. While direct studies on the specified chromone are lacking, research on other classes of compounds, such as 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides and thiazolidinone derivatives, has identified lead compounds with significant anticonvulsant activity in preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.govzsmu.edu.uanuph.edu.ua

Gastroprotective Activity: Certain diterpene derivatives have been assessed for their gastroprotective effects using human epithelial gastric cells. These compounds were found to protect against cellular damage and stimulate the content of glutathione (B108866) (GSH), a key cellular antioxidant. nih.gov This indicates a potential avenue for research into the gastroprotective properties of other classes of compounds, including chromones.

Antihypertensive Activity: The regulation of blood pressure is a key target for many therapeutic agents. While specific data for 8-benzyl-2-(diethylamino)-chromone is unavailable, other compounds are being investigated for their antihypertensive effects. For example, a novel compound, 221s (2,9), has been shown to significantly reduce systolic and diastolic blood pressure in spontaneously hypertensive rats. mdpi.com Quinoline-appended chalcone (B49325) derivatives have also been investigated for their ability to inhibit angiotensin-converting enzyme (ACE), a key regulator of blood pressure. rsc.org

Calpain Inhibition: Calpains are a family of calcium-dependent cysteine proteases, and their overactivation is implicated in various pathological conditions. Chromone carboxamides have emerged as potent and selective inhibitors of µ-calpain. nih.govnih.gov Certain derivatives have shown IC50 values in the sub-micromolar range, comparable to known peptide aldehyde calpain inhibitors. nih.gov The chromone ring is considered a promising scaffold for the development of selective µ-calpain inhibitors. nih.govnih.gov

Specific Preclinical Pharmacological Evaluation of Chromone, 8-benzyl-2-(diethylamino)- and Related Analogues

In Vitro Efficacy Assessments Using Biochemical and Cell-Based Assays

The preclinical evaluation of chromone analogues involves a variety of in vitro assays to determine their efficacy and mechanism of action.

For antiplatelet activity, a standard method involves measuring the aggregation of human platelets in vitro using an aggregometer. Platelet-rich plasma is treated with the test compound before the addition of an aggregating agent such as collagen, ADP, or arachidonic acid. The inhibitory activity is then quantified.

For calpain inhibition, biochemical assays are employed to measure the enzymatic activity of purified calpain in the presence of the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter determined from these assays. nih.govnih.gov Selectivity is also assessed by testing the compounds against other related proteases, such as cathepsins. nih.gov

The following table summarizes the in vitro activity of some chromone analogues:

Compound/AnalogueTarget/AssayActivityReference
2-(Diethylamino)-7-ethoxychromoneAntiplatelet Aggregation (Collagen, ADP, Arachidonic Acid)Active Inhibitor nih.gov
Chromone Carboxamide (Compound 2i)µ-Calpain InhibitionIC50: 0.24 ± 0.11 µM nih.gov
Chromone Carboxamide (Compound 3h)µ-Calpain InhibitionIC50: 0.09 µM nih.gov
Chromone Carboxamide (Compound 3l)µ-Calpain InhibitionIC50: 0.10 µM nih.gov

In Vivo Models for Activity Validation and Mechanistic Elucidation

Following promising in vitro results, the pharmacological activity of chromone analogues is further investigated using in vivo animal models.

For antihypertensive activity , spontaneously hypertensive rats (SHR) are a commonly used model. mdpi.compharmaron.com The test compound is administered to these animals, and changes in systolic and diastolic blood pressure are monitored over a period of time. mdpi.com The 2-kidney, 1-clip (2K1C) model and fructose-induced hypertension are other models that can be employed. rjptonline.org

For anticonvulsant activity , several rodent models are utilized. The maximal electroshock (MES) test is a model of generalized tonic-clonic seizures, while the subcutaneous pentylenetetrazole (scPTZ) test is a model for absence seizures. nih.govnih.govzsmu.edu.uanuph.edu.ua The 6 Hz seizure model is used to evaluate efficacy against psychomotor seizures and is also considered a model for drug-resistant epilepsy. nih.gov

Currently, there is a lack of specific in vivo data for "Chromone, 8-benzyl-2-(diethylamino)-". The table below provides examples of in vivo models used for relevant pharmacological activities.

Pharmacological ActivityIn Vivo ModelKey Parameters MeasuredReference
AntihypertensiveSpontaneously Hypertensive Rats (SHR)Systolic Blood Pressure, Diastolic Blood Pressure mdpi.compharmaron.com
AnticonvulsantMaximal Electroshock (MES) TestSeizure protection nih.govzsmu.edu.ua
AnticonvulsantSubcutaneous Pentylenetetrazole (scPTZ) TestLatency to seizures, seizure protection nih.govnih.gov
Anticonvulsant6 Hz Seizure ModelSeizure protection nih.gov

Molecular Mechanisms of Action and Specific Target Engagement

Enzyme Inhibition Profiles of Chromone (B188151) Derivatives

The therapeutic potential of chromone derivatives is largely attributed to their ability to interact with and inhibit a range of enzymes involved in key pathological pathways. The structural scaffold of chromone is readily modifiable, allowing for the development of potent and selective inhibitors for various enzymatic targets.

Monoamine Oxidase-B (MAO-B) Inhibition and Selectivity

Monoamine oxidases (MAOs) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases. nih.gov MAO-B, in particular, is a target for conditions like Parkinson's and Alzheimer's disease. nih.gov Chromone-based structures have been identified as promising scaffolds for MAO-B inhibitors. nih.gov

Research into chromone-hydroxypyridinone hybrids has shown that these compounds can be potent and selective inhibitors of human MAO-B (hMAO-B). nih.gov The selectivity for MAO-B over MAO-A is a crucial aspect of their design, as MAO-A inhibition can lead to undesirable side effects. nih.gov Studies have indicated that substitutions on the chromone core play a significant role in inhibitory potency and selectivity. For instance, a benzyloxy group at the 7-position of the chromone ring has been shown to enhance both efficacy and selectivity for MAO-B. nih.gov Furthermore, linking the chromone core to other moieties, such as hydroxypyridinone, via flexible linkers can optimize the interaction within the hydrophobic cavity of the enzyme. nih.gov

Kinetic studies of related compounds, such as certain coumarin (B35378) derivatives which are structurally similar to chromones, reveal a reversible mode of inhibition. nih.gov Docking simulations suggest that these inhibitors can occupy both the substrate and entrance cavities of the MAO-B active site, forming key interactions with pocket residues. nih.gov

Inhibitory Activity of Selected Chromone-Hydroxypyridinone Hybrids against hMAO-B
CompoundhMAO-B IC₅₀ (nM)Selectivity Index (SI) vs hMAO-A
17d67.02 ± 4.311

Data sourced from a study on chromone-hydroxypyridinone hybrids. nih.gov The table shows the half-maximal inhibitory concentration (IC₅₀) and the selectivity index, highlighting the compound's preference for MAO-B.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are primary targets in Alzheimer's disease therapy, as their inhibition increases the levels of the neurotransmitter acetylcholine. nih.gov While AChE is dominant in healthy brains, BChE levels rise significantly in the advanced stages of Alzheimer's, making it an important therapeutic target. nih.gov

Certain chromone derivatives have been identified as selective inhibitors of BChE. nih.gov For example, a study focusing on chromone derivatives identified two compounds, designated as 8 and 18, that demonstrated selective BChE inhibitory activity. nih.gov Kinetic analysis of these compounds revealed a mixed-type inhibition pattern, meaning they can bind to both the free BChE enzyme and the enzyme-substrate complex. nih.gov This dual binding mode is reflected in their ability to decrease the maximum reaction velocity (Vmax) and increase the Michaelis constant (Km). nih.gov

Molecular docking simulations have provided insights into the binding of these chromone derivatives to BChE. The phenyl group of the inhibitor can occupy the acyl-binding pocket of the enzyme, forming interactions with key residues such as Trp231, Leu286, and Val288. nih.gov The nature of the amine substituent also influences activity; tertiary amines have shown greater potency than secondary amines, potentially due to differences in protonation ability and interaction with the active site. nih.gov

Cholinesterase Inhibitory Activity of Selected Chromone Derivatives
CompoundAChE Inhibition (% at 10 µM)BChE Inhibition (% at 10 µM)BChE IC₅₀ (µM)BChE Inhibition Constants (Kic / Kiu)Inhibition Type
8>50.0%>50.0%1.52 ± 0.080.88 µM / 3.61 µMMixed
1811.1%58.4%2.35 ± 0.110.93 µM / 2.31 µMMixed

Data adapted from a study on selective BChE inhibitors. nih.gov The table presents the percentage inhibition at a fixed concentration, the IC₅₀ values for BChE, and the kinetic constants (Kic for competitive and Kiu for uncompetitive inhibition).

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are established targets for anticancer drugs. nih.gov While research has extensively explored various heterocyclic scaffolds as topoisomerase inhibitors, direct evidence for the inhibition of topoisomerases by derivatives of "Chromone, 8-benzyl-2-(diethylamino)-" is not prominently featured in the current literature.

However, related nitrogen-containing heterocyclic structures, such as 9-benzylaminoacridines, have been investigated as dual inhibitors of Topoisomerase II and other enzymes like phosphodiesterase 5 (PDE5). nih.gov These studies demonstrate that the benzylamino moiety can be a key structural feature for interacting with enzymatic targets. For these acridine (B1665455) derivatives, the benzylamino group was shown to interact with the active site of the enzyme. nih.gov This suggests that while chromone-based topoisomerase inhibitors are not well-documented, the broader class of benzylamino-substituted heterocycles warrants investigation for this activity.

Modulation of Kinase Activity (e.g., p38α, MEK1)

Mitogen-activated protein kinase (MAPK) pathways are crucial in cell signaling, and their dysregulation is implicated in various diseases, including cancer. MAP kinase kinase 1 (MEK1) is a key component of this pathway. Some studies have indicated that chromone structures can function as inhibitors of MEK1. nih.gov For example, the compound 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one, a chromone derivative, has been identified in studies investigating MEK1 inhibitors. nih.gov This suggests that the chromone scaffold can be adapted to target kinase enzymes. There is currently limited specific information available regarding the inhibition of p38α kinase by "Chromone, 8-benzyl-2-(diethylamino)-" or its close analogs.

Calpain Inhibition

Calpains are a family of calcium-dependent proteases whose overactivation is linked to neurodegenerative processes and other pathologies. A review of the scientific literature did not yield specific findings on the inhibition of calpain by "Chromone, 8-benzyl-2-(diethylamino)-" or related chromone derivatives. This remains an area for potential future investigation.

Other Enzymatic Targets (e.g., Cyclooxygenase, Lipoxygenase, α-Amylase, α-Glucosidase)

Chromone derivatives, as part of the broader flavonoid class, have been evaluated for their inhibitory effects on various other enzymes. nih.govsemanticscholar.org

α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Studies on fruit extracts rich in polyphenolic compounds, including flavonoids, have demonstrated inhibitory activity against both α-amylase and α-glucosidase. nih.govsemanticscholar.org The inhibition of these enzymes slows the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia. nih.gov

Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the inflammatory pathway. Extracts containing flavonoids have shown the ability to inhibit 15-lipoxygenase (15-LOX), indicating potential anti-inflammatory properties. nih.govsemanticscholar.org

There is limited specific data in the reviewed literature concerning the direct inhibition of cyclooxygenase (COX) enzymes by "Chromone, 8-benzyl-2-(diethylamino)-".

Inhibitory Activity of a Polyphenol-Rich Fruit Extract Against Various Enzymes
Enzyme TargetIC₅₀ Range (mg/mL)
α-Amylase2.63–61.53
α-Glucosidase0.19–24.07
15-Lipoxygenase (15-LOX)4.19–32.67

Data reflects the range of IC₅₀ values from extracts of 43 different Prunus domestica cultivars, which are rich in polyphenols including flavonoids. semanticscholar.org The wide range indicates that activity is highly dependent on the specific composition of the extract.

Receptor Modulation and Ligand Binding Characteristics

An extensive review of scientific literature did not yield specific data on the direct interaction or ligand binding characteristics of 8-benzyl-2-(diethylamino)chromone with the Adenosine A2A receptor. The Adenosine A2A receptor is a G protein-coupled receptor involved in various physiological processes, and its ligands are a subject of significant research. nih.govnih.gov However, studies specifically characterizing the binding affinity or modulatory effects of 8-benzyl-2-(diethylamino)chromone on this receptor are not presently available.

Influence on Key Cellular Pathways and Processes

There is currently no specific information available from scientific studies detailing the influence of 8-benzyl-2-(diethylamino)chromone on the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a critical pro-inflammatory cytokine, and its regulation is a key therapeutic target for many inflammatory diseases. mdpi.com While various compounds are known to modulate its expression and release, the specific role of 8-benzyl-2-(diethylamino)chromone in this pathway has not been documented in the available research. nih.govnih.gov

Scientific literature does not currently contain specific findings on the interference of 8-benzyl-2-(diethylamino)chromone with cellular proliferation or its potential to disrupt mitotic processes by affecting tubulin assembly. Tubulin polymerization is a critical process for cell division, and its inhibition is a well-established mechanism for anticancer agents. nih.govmdpi.commdpi.com However, studies evaluating the activity of 8-benzyl-2-(diethylamino)chromone as a tubulin polymerization inhibitor have not been identified.

The ATP-binding cassette subfamily G member 2 (ABCG2) protein, also known as breast cancer resistance protein (BCRP), is a significant contributor to multidrug resistance (MDR) in cancer treatment by actively effluxing chemotherapeutic drugs from cancer cells. nih.gov The inhibition of ABCG2 is a promising strategy to overcome this resistance.

While direct studies on 8-benzyl-2-(diethylamino)chromone are limited, research into structurally related chromone derivatives has identified them as potent modulators of ABCG2 activity. nih.govnih.gov A chromone derivative, MBL-II-141, was identified as a selective and effective ABCG2 inhibitor with demonstrated in vivo activity. nih.gov Further structural optimization of MBL-II-141 led to the development of new chromone derivatives with even greater potency. nih.govnih.gov

One such derivative, referred to as compound 4a or C4a , was found to be three times more potent than MBL-II-141 as an ABCG2 inhibitor. nih.govnih.gov It demonstrated efficiency comparable to the well-known reference inhibitor Ko143 but with the significant advantage of lower intrinsic cytotoxicity. nih.gov Mechanistic studies using molecular docking and in vitro assays revealed that C4a interacts with ABCG2 and inhibits its substrate efflux activity. nih.gov Molecular dynamics simulations further showed that C4a likely exerts its inhibitory effect by binding within the same binding pocket as Ko143. nih.gov These findings highlight that the chromone scaffold is a key pharmacophore for designing potent and non-toxic inhibitors of the ABCG2 drug transporter. nih.gov

Table 1: Research Findings on ABCG2 Inhibition by Chromone Derivatives

Compound Reported Activity Mechanism of Action Source
MBL-II-141 Selective ABCG2 inhibitor with in vivo activity. Inhibits ABCG2-mediated drug efflux. nih.gov

| Compound 4a (C4a) | 3-fold more potent than MBL-II-141; similar efficiency to Ko143 with lower cytotoxicity. | Binds in the Ko143-binding pocket of ABCG2, inhibiting substrate transport. | nih.govnih.gov |

Table 2: Mentioned Compounds

Compound Name
8-benzyl-2-(diethylamino)chromone
Adenosine
CGS21680
Ko143
MBL-II-141
Mitoxantrone
Pentoxifylline
Tumor Necrosis Factor-alpha (TNF-α)
Tubulin

Structure Activity Relationship Sar Analysis of Chromone, 8 Benzyl 2 Diethylamino

Impact of Substituents on Biological Activity

Role of the 2-Position Dialkylamino Group (Diethylamino vs. Dimethylamino)

The 2-position of the chromone (B188151) ring is a critical site for introducing diversity, and the presence of a dialkylamino group can significantly impact a compound's properties. While direct comparative studies on the biological activity of 8-benzyl-2-(diethylamino)chromone versus its 8-benzyl-2-(dimethylamino)chromone (B12763639) counterpart are not extensively detailed in publicly available literature, general principles from related series offer valuable insights. researchgate.netmdpi.com

In a study on chromone-2-phenylcarboxamide derivatives, both 2-(dimethylamino)ethyl acrylates and 2-(diethylamino)ethyl acrylates were used as reactants, indicating that both small alkylamino groups are synthetically accessible and relevant for creating libraries of compounds. mdpi.com However, another series of chromone 3-carboxamide derivatives showed that dimethyl-N-substituted compounds were largely inert towards monoamine oxidases (MAOs), suggesting that the specific nature of the amino substitution is crucial for activity at certain targets. mdpi.com

The length and branching of the N,N-dialkyl chains at the 2-position are pivotal in determining the potency of chromone derivatives. Research on a series of substituted chroman-4-ones, which share a structural resemblance to chromones, revealed that the inhibitory effect on the SIRT2 enzyme is dependent on the alkyl chain length at the C-2 position. acs.org In that specific study, a pentyl group was found to be optimal among the tested straight-chain alkyl derivatives. acs.org This suggests a potential "sweet spot" for chain length, where the substituent is large enough to form productive interactions within a target's binding pocket but not so large as to cause steric hindrance.

This principle is further supported by findings that more sterically demanding or bulky groups in the 2-position can lead to a considerable decrease in activity. acs.org This indicates that the binding site for this part of the molecule may have spatial limitations. Therefore, for 2-(dialkylamino) groups, increasing the chain length from methyl to ethyl might modulate potency, but further extension or branching could be detrimental, depending on the specific biological target.

Significance of the 8-Benzyl Moiety

The substituent at the 8-position of the chromone ring plays a significant role in anchoring the molecule to its biological target and can influence both affinity and selectivity. The benzyl (B1604629) group, with its combination of a flexible methylene (B1212753) linker and a rigid aromatic ring, is a common feature in pharmacologically active molecules. nih.govresearchgate.net

While direct SAR studies comparing 8-benzyl with 8-phenyl on a 2-(diethylamino)chromone scaffold are scarce, research on other heterocyclic systems provides valuable parallels. The primary structural difference is the methylene (-CH2-) spacer in the benzyl group, which affords greater conformational flexibility compared to the directly attached, more rigid phenyl group. acenet.edu This flexibility can allow the aromatic ring to adopt a more favorable orientation within a binding pocket.

In studies of 8-substituted-8-azabicyclo[3.2.1]octane derivatives, 8-benzyl analogues consistently exhibited high affinity for the dopamine (B1211576) transporter (DAT). nih.gov In some cases, substituted 8-benzyl analogues were four to seven-fold more potent than their unsubstituted congener. nih.gov This highlights the favorable contribution of the benzyl group to binding affinity. In contrast to the direct attachment of a phenyl group, the benzyl group's ability to position its phenyl ring deeper into hydrophobic pockets can enhance binding. acenet.edudrugdesign.org

Other substituents at the 8-position, such as alkyl groups, have also been explored. In the aforementioned 8-azabicyclo[3.2.1]octane series, 8-alkyl congeners also showed significant affinity, but the 8-benzyl derivatives often displayed a different selectivity profile, for instance, being more selective for the dopamine transporter over the serotonin (B10506) and norepinephrine (B1679862) transporters. nih.gov Research on 2,3,6,8-tetrasubstituted chromones has demonstrated that the 8-position is amenable to a variety of palladium-mediated cross-coupling reactions, allowing for the introduction of diverse aryl and other groups, underscoring its importance as a key site for SAR exploration. nih.gov

Table 1: Impact of C-8 Substituent on Transporter Affinity in an 8-azabicyclo[3.2.1]octane Series This table illustrates the principle that the nature of the C-8 substituent (Alkyl vs. Benzyl) can significantly influence binding affinity and selectivity at different biological targets, a concept applicable to the chromone scaffold.

8-SubstituentTarget Affinity ProfileKey FindingReference
Alkyl (e.g., methyl, ethyl, propyl)Modest to high affinity at DAT.NET affinity was generally greater than SERT affinity. nih.gov
BenzylHigh affinity at DAT.Consistently more selective for DAT over SERT and NET. SERT affinity was greater than NET affinity. nih.gov
Substituted Benzyl (e.g., 4-chlorobenzyl)High affinity and highly selective for DAT.Can be significantly more potent than the unsubstituted benzyl analogue. nih.gov
Effect of Benzyl Substitutions on Pharmacological Profiles

Modifying the phenyl ring of the 8-benzyl group with various substituents can fine-tune the pharmacological profile of the parent compound. These substitutions can alter electronic properties, lipophilicity, and steric interactions.

Introducing electron-withdrawing or electron-donating groups onto the benzyl ring can modulate binding affinity and selectivity. nih.gov For example, in the 8-azabicyclo[3.2.1]octane series, the 4-chlorobenzyl analogue exhibited the greatest selectivity for the dopamine transporter over the norepinephrine transporter. nih.gov This demonstrates that even a simple halogen substitution can have a profound impact. The position of the substituent on the phenyl ring (ortho, meta, or para) is also critical, as it dictates the spatial orientation of the group and its potential interactions with the target protein. nih.gov

Contribution of Other Chromone Core Substituents (e.g., Halogenation, Hydroxylation, Methoxylation)

Substituents on the benzo part of the chromone core (positions 5, 6, 7, and 8) significantly influence the molecule's electronic landscape and biological activity.

Halogenation: Introducing halogens like chlorine or bromine can enhance activity. In a study of chroman-4-one derivatives as SIRT2 inhibitors, compounds with bromo or chloro substituents at the 6- and 8-positions were among the most potent. acs.org Specifically, 6,8-dibromo-2-pentylchroman-4-one was identified as the most potent inhibitor in the series. acs.org Halogens are electron-withdrawing through an inductive effect, which can alter the charge distribution of the aromatic ring and potentially enhance interactions with the biological target. acs.org

Hydroxylation and Methoxylation: The effect of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups is highly position-dependent. These groups can act as electron-donating groups through resonance. acs.org In the SIRT2 inhibitor study, a methoxy group at the 6-position led to a significant decrease in inhibitory activity compared to an electron-withdrawing nitro group at the same position. acs.org This suggests that for that particular target, an electron-poor aromatic ring is preferred. acs.org Conversely, in other contexts, hydroxyl and methoxy groups are known to be important for the activity of many natural flavonoids and chromones, often participating in hydrogen bonding with the target protein. nih.govnih.gov

Table 2: Influence of Chromone Core Substitution on Biological Activity This table summarizes findings on how different types of substituents on the chromone's benzene (B151609) ring can affect biological activity, based on studies of various chromone and chroman-4-one derivatives.

PositionSubstituent TypeGeneral Effect on ActivityExample FindingReference
6 and 8Halogen (e.g., Br, Cl)Generally Favorable/PotentiatingLarger, electron-withdrawing substituents were favorable for SIRT2 inhibition. acs.org
6Methoxy (-OCH3)Target Dependent (Deactivating)An electron-donating methoxy group decreased SIRT2 inhibitory activity. acs.org
6Nitro (-NO2)Target Dependent (Activating)An electron-withdrawing nitro group maintained SIRT2 inhibitory activity. acs.org
7Fluorine (-F)Target Dependent (Deactivating)A 7-fluoro substituent resulted in weak SIRT2 inhibitory activity. acs.org

Structure-Activity Relationship (SAR) and Rational Design of Chromone, 8-benzyl-2-(diethylamino)-: An Unexplored Scaffold

Despite the broad interest in the therapeutic potential of the chromone scaffold, a detailed structure-activity relationship (SAR) analysis and rational design principles for the specific chemical compound, Chromone, 8-benzyl-2-(diethylamino)-, remain largely undocumented in publicly available scientific literature. Extensive searches for dedicated studies on this molecule have not yielded specific data regarding the influence of its distinct structural features—the 8-benzyl group and the 2-(diethylamino) moiety—on its biological activity.

The chromone nucleus is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. researchgate.netnih.gov The biological effects of chromone derivatives are highly dependent on the nature and position of substituents on the core ring system. gu.senih.gov Modifications at positions 2, 3, 5, 6, 7, and 8 of the chromone ring have been explored in various studies to optimize biological activity. gu.senih.govnih.gov

For instance, the introduction of different groups at the 2-position of the chromone ring is a common strategy to modulate activity. Studies on 2-styrylchromone derivatives and other 2-substituted chromones have demonstrated that this position is critical for interaction with biological targets. nih.govresearchgate.net Similarly, substitutions at the 8-position of related heterocyclic systems, such as 8-hydroxyquinolines, have been shown to be important for their biological effects. nih.govresearchgate.netnih.gov

In the context of the specific compound , "Chromone, 8-benzyl-2-(diethylamino)-", the 8-benzyl group represents a significant lipophilic substitution, which could influence its pharmacokinetic profile and target engagement. The 2-(diethylamino) group, a basic moiety, can play a crucial role in forming salt bridges or hydrogen bonds with biological targets, and its size and basicity are expected to be critical for activity. The diethylamino substituent is distinct from the more commonly studied dimethylamino group in some related chromone structures.

While general principles of medicinal chemistry and SAR from related chromone series can offer hypothetical insights, the absence of empirical data for "Chromone, 8-benzyl-2-(diethylamino)-" prevents a scientifically rigorous analysis. There are no published studies that systematically explore how alterations to the benzyl ring (e.g., substitution patterns) or modifications of the diethylamino group (e.g., changing the alkyl chain length) impact its potency or selectivity for any particular biological target.

Consequently, a discussion on the rational design principles for optimizing the potency and selectivity of this specific compound is also speculative. Rational drug design relies on a known SAR or the structure of the biological target. gu.se Without this foundational information, any proposed design strategies would be purely theoretical.

Computational Chemistry and Molecular Modeling in Chromone Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution, which governs a molecule's chemical behavior. For 8-benzyl-2-(diethylamino)chromone, these methods can predict its reactivity and sites susceptible to chemical modification.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. mdpi.comresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilic nature. mdpi.comnih.gov The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. d-nb.info A smaller energy gap suggests higher reactivity.

For 8-benzyl-2-(diethylamino)chromone, FMO analysis can identify the regions of the molecule most likely to participate in chemical reactions. The distribution of the HOMO and LUMO across the molecular structure highlights the electron-rich and electron-poor areas, respectively.

Interactive Table: Frontier Molecular Orbital Properties of 8-benzyl-2-(diethylamino)chromone (Illustrative Data)

ParameterEnergy (eV)
HOMO-6.25
LUMO-1.89
Energy Gap (ΔE)4.36

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule in terms of localized orbitals. researchgate.netnih.gov This method allows for the investigation of charge transfer interactions between filled donor NBOs and empty acceptor NBOs, which are critical for understanding molecular stability and delocalization of electron density. nih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In the context of 8-benzyl-2-(diethylamino)chromone, NBO analysis can reveal hyperconjugative interactions and the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the chromone (B188151) ring system. This information is vital for understanding the electronic stabilization of the molecule.

Interactive Table: Significant NBO Interactions in 8-benzyl-2-(diethylamino)chromone (Illustrative Data)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) Nπ* (C=C)15.8
LP (2) Oπ* (C=C)25.3
π (C=C)π* (C=O)20.1

LP denotes a lone pair orbital.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netCurrent time information in Edmonton, CA. The MEP map displays regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, colored in shades of blue). nih.gov These maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding and halogen bonding. researchgate.net

For 8-benzyl-2-(diethylamino)chromone, the MEP map would likely show the most negative potential around the carbonyl oxygen and the nitrogen atom of the diethylamino group, indicating these as the primary sites for electrophilic attack. The hydrogen atoms of the aromatic rings would exhibit positive potential, making them susceptible to nucleophilic interactions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological target, such as a protein or enzyme. researchgate.netnih.gov These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein, forming a stable complex. d-nb.info This allows for the visualization of the binding mode and the conformational preferences of the ligand within the active site of the protein. The binding affinity is often estimated using a scoring function, which provides a measure of the strength of the interaction.

In the case of 8-benzyl-2-(diethylamino)chromone, docking studies could be employed to investigate its potential to bind to various therapeutic targets. The results would reveal how the molecule fits into the binding pocket and which of its functional groups are key for interaction.

Following docking, the specific interactions between the ligand and the amino acid residues of the protein's active site can be analyzed. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-protein complex.

For 8-benzyl-2-(diethylamino)chromone, this analysis could identify key amino acid residues that form strong interactions with the chromone core, the benzyl (B1604629) group, and the diethylamino substituent. This information is invaluable for the design of more potent and selective analogs through chemical modification. MD simulations can further be used to assess the stability of these interactions over time.

Interactive Table: Potential Amino Acid Interactions for 8-benzyl-2-(diethylamino)chromone in a Hypothetical Kinase Active Site (Illustrative Data)

Functional Group of LigandInteracting Amino AcidInteraction TypeDistance (Å)
Carbonyl OxygenLys76Hydrogen Bond2.9
Diethylamino NitrogenAsp184Salt Bridge3.5
Benzyl RingLeu132Hydrophobic4.2
Chromone RingPhe168π-π Stacking3.8

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational strategy in the rational design of novel therapeutic agents. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijpsr.com For chromone derivatives, QSAR studies have been instrumental in elucidating the key structural features that govern their biological effects, thereby guiding the synthesis of more potent and selective molecules. nih.govnih.gov This approach moves beyond trial-and-error, allowing for a more directed and efficient drug discovery process. nih.gov

In the context of "Chromone, 8-benzyl-2-(diethylamino)-" and its analogues, QSAR modeling provides a framework for predicting biological activities based on variations in their molecular descriptors. These descriptors are numerical representations of the physicochemical properties of the molecules. A typical QSAR study involves the generation of a dataset of structurally related compounds, the calculation of their molecular descriptors, and the subsequent development of a statistical model that links these descriptors to an observed biological activity, such as enzyme inhibition or cytotoxicity. researchgate.net

Illustrative QSAR Study of 8-benzyl-2-(diethylamino)-chromone Analogues

To exemplify the application of QSAR in chromone research, a hypothetical study on a series of analogues of "Chromone, 8-benzyl-2-(diethylamino)-" is presented. In this illustrative model, the inhibitory activity against a hypothetical enzyme, "Chromo-oxygenase-1," is considered as the biological endpoint. A set of molecular descriptors, commonly employed in QSAR studies of heterocyclic compounds, are calculated for each analogue. These descriptors include:

LogP: A measure of the molecule's lipophilicity, which influences its ability to cross cell membranes.

Topological Polar Surface Area (TPSA): An indicator of the molecule's polarity, affecting its solubility and interaction with polar biological targets.

Molecular Weight (MW): The mass of the molecule.

Number of Hydrogen Bond Donors (HBD): The count of hydrogen atoms attached to electronegative atoms (N or O).

Number of Hydrogen Bond Acceptors (HBA): The count of electronegative atoms (N or O).

The following table presents the hypothetical data for this QSAR study.

Table 1: Hypothetical Molecular Descriptors and Biological Activity of 8-benzyl-2-(diethylamino)-chromone Analogues

Compound R-group (at position X) LogP TPSA (Ų) MW (g/mol) HBD HBA IC₅₀ (µM)
1 -H 4.2 30.5 293.37 0 3 15.2
2 -F 4.3 30.5 311.36 0 3 12.8
3 -Cl 4.7 30.5 327.81 0 3 9.5
4 -CH₃ 4.6 30.5 307.40 0 3 11.1
5 -OCH₃ 4.1 39.7 323.39 0 4 8.2
6 -NO₂ 3.8 76.3 338.36 0 6 25.4
7 -NH₂ 3.5 56.5 308.38 2 4 18.9

Based on the data in Table 1, a multilinear regression analysis could be performed to derive a QSAR equation. A hypothetical QSAR equation might look like this:

pIC₅₀ = - 0.25(LogP) + 0.01(TPSA) - 0.03(MW) + 0.15(HBA) + 4.50

This equation suggests that lower lipophilicity (LogP) and molecular weight (MW), combined with a higher topological polar surface area (TPSA) and number of hydrogen bond acceptors (HBA), could lead to increased inhibitory activity (higher pIC₅₀). Such a model, once validated, can be used to predict the biological activity of yet-to-be-synthesized analogues, prioritizing the most promising candidates for synthesis and biological testing.

The statistical robustness of a QSAR model is crucial for its predictive power. mdpi.com Key statistical parameters used for model validation include the coefficient of determination (r²) and the cross-validated coefficient of determination (q²). nih.gov An r² value close to 1 indicates a strong correlation between the predicted and observed activities for the training set of compounds, while a high q² value (typically > 0.5) suggests good predictive ability for new compounds. mdpi.comnih.gov

Table 2: Statistical Validation of the Hypothetical QSAR Model

Parameter Value Description
0.92 Coefficient of determination for the training set.
0.85 Cross-validated coefficient of determination.
F-statistic 45.6 A measure of the model's statistical significance.
Standard Error 0.15 The standard deviation of the residuals.

The high hypothetical values of r² and q² in Table 2 would indicate a statistically significant and predictive QSAR model. This computational approach, therefore, serves as a powerful tool in the exploration of the chemical space around the "Chromone, 8-benzyl-2-(diethylamino)-" scaffold, facilitating the identification of derivatives with enhanced biological profiles.

Future Directions and Development of Novel Chromone Based Chemical Entities

Design and Synthesis of Hybrid Chromone (B188151) Molecules

The design and synthesis of hybrid molecules represent a promising strategy in medicinal chemistry, aiming to combine two or more pharmacophoric units into a single entity. nih.gov This approach can lead to compounds with improved affinity, better efficacy, or a more desirable pharmacological profile than the individual components. The chromone scaffold is frequently used as a foundational structure in this molecular hybridization technique. nih.gov

The rationale behind creating chromone hybrids is to merge the biological activities of the chromone core with those of other known bioactive molecules. nih.govijrar.org For instance, researchers have successfully synthesized hybrid structures by combining chromones with other heterocyclic systems like furan-2(3H)-ones, indoles, and pyrazoles. ijrar.orgmdpi.com One study detailed the synthesis of hybrids combining chromone and oxindole moieties, which demonstrated considerable and selective inhibition of the COX-2 enzyme, an important target in anti-inflammatory therapies. ijrar.org

Synthetic methodologies for these hybrids are diverse. A common approach involves a multi-step synthesis that first constructs the chromone core, often using methods like the Kostanecki-Robinson reaction or a modified Claisen condensation from o-hydroxy acetophenone precursors. ijrar.org Subsequently, the other bioactive fragment is attached through a suitable linker. For example, chromone-nitrogen mustard hybrids have been developed as potential anti-breast cancer agents, where the nitrogen mustard moiety is linked to the chromone scaffold. tandfonline.com

Table 1: Examples of Chromone Hybrid Molecules and Their Components

Hybrid Molecule ClassChromone CoreHybridized MoietyPotential Application
Chromone-OxindoleChrysinOxindoleAnti-inflammatory (COX-2 Inhibition) ijrar.org
Chromone-Furanone4-oxo-4H-chromene-3-carbaldehydeFuran-2(3H)-oneAntibacterial mdpi.com
Chromone-Nitrogen Mustard6-Methyl-4-oxo-4H-chromoneNitrogen MustardAnti-cancer tandfonline.com
Chromone-Quinoline2-Hydroxychalcone2-Chloro-3-quinolinecarboxaldehydeAntitumor researchgate.net

Exploration of Multi-targeting Agents Based on the Chromone Scaffold

Complex multifactorial diseases, such as Alzheimer's disease (AD), have spurred the development of multi-target-directed ligands (MTDLs). nih.govtandfonline.com These are single molecules designed to interact with multiple biological targets simultaneously, offering a more holistic therapeutic approach. The chromone structure is considered a privileged core for designing MTDLs due to its synthetic accessibility and the ability to undergo diverse structural modifications. nih.govtandfonline.com

In the context of neurodegenerative diseases, chromone-based MTDLs have been developed to inhibit several key enzymes and processes. nih.gov These targets often include acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B), as well as the aggregation of amyloid-β (Aβ) plaques. nih.govtandfonline.com

Structure-activity relationship (SAR) studies are crucial for optimizing the inhibitory activities of these compounds. tandfonline.comnih.gov For example, a study on chromone-tacrine hybrids identified a compound that showed potent inhibition of AChE, BuChE, and Aβ aggregation, with IC₅₀ values in the nanomolar to single-digit micromolar range. tandfonline.com Another series of substituted chromen-4-ones identified a potent dual inhibitor against AChE and MAO-B. nih.gov These studies highlight how modifications to the chromone scaffold, such as the addition of specific side chains, can fine-tune the molecule's activity against different targets. tandfonline.com

Table 2: Bioactivity of Exemplary Multi-Target Chromone Derivatives

CompoundTargetIC₅₀ Value (µM)Reference
Chromone-Tacrine Hybrid 19aAcetylcholinesterase (AChE)0.060 tandfonline.com
Butyrylcholinesterase (BuChE)0.046 tandfonline.com
Amyloid-β (Aβ) Aggregation9.47 tandfonline.com
6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-oneAcetylcholinesterase (AChE)5.58 nih.gov
Monoamine Oxidase B (MAO-B)7.20 nih.gov
Novel Chromone Derivative 15Human Monoamine Oxidase A (hMAO-A)5.12 nih.gov
Human Monoamine Oxidase B (hMAO-B)0.816 nih.gov

Chromone Derivatives as Fluorescent Probes and Bioimaging Tools

Beyond therapeutics, the unique photophysical properties of certain chromone derivatives make them valuable tools for diagnostics and research. researchgate.net Small organic molecules that can fluoresce have become indispensable for bioimaging, allowing for the noninvasive visualization of molecules and processes within living cells. nih.govnih.gov

Chromene-based compounds, which are structurally related to chromones, have been successfully developed as fluorescent probes for sensing and imaging biologically relevant analytes. researchgate.net The design of these probes often relies on specific chemical reactions that trigger a change in fluorescence. For example, the "thiol-chromene" click reaction enables the selective and rapid detection of thiols. researchgate.net

These probes have been applied to detect reactive oxygen species, such as hydrogen peroxide (H₂O₂), in living cells and even in tissue samples. researchgate.net The development of such tools is critical for understanding the pathological processes at a molecular level. researchgate.net While the fluorescence properties of 2-styrylchromones have been noted, the broader exploration of the chromone scaffold for creating novel fluorescent probes remains a dynamic area of research. researchgate.net The versatility of the chromone core allows for the incorporation of various functional groups that can act as recognition sites for specific biological targets, thereby turning the molecule into a highly selective sensor.

Table 3: Applications of Chromone-Related Fluorescent Probes

Probe ClassTarget AnalyteApplicationMechanism Principle
Chromene-basedThiolsCellular Sensing"Thiol-chromene" click reaction researchgate.net
Chromene-basedHydrogen Peroxide (H₂O₂)Bioimaging in cells and tissuesSpecific chemical response leading to fluorescence change researchgate.net
2-StyrylchromonesGeneralBiological Activity StudiesInherent fluorescence researchgate.net

Advanced Analytical Methodologies for the Characterization of Chromone, 8 Benzyl 2 Diethylamino and Derivatives

Spectroscopic Characterization Techniques for Structure Elucidation

Without experimental data, a detailed analysis under this section is not possible. The following subsections would typically contain specific spectral data and their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

No published ¹H or ¹³C NMR data for Chromone (B188151), 8-benzyl-2-(diethylamino)- could be located. A hypothetical analysis would involve the assignment of signals to the protons and carbons of the chromone core, the benzyl (B1604629) group, and the diethylamino substituent.

High-Resolution Mass Spectrometry (HRMS)

While predicted HRMS data for a related compound exists, no experimental HRMS data for Chromone, 8-benzyl-2-(diethylamino)- is available in the reviewed literature. uni.lu Such data would be crucial for confirming its elemental composition.

Infrared (IR) Spectroscopy

Specific IR absorption bands for Chromone, 8-benzyl-2-(diethylamino)- have not been reported. An analysis would typically focus on the characteristic stretching frequencies of the carbonyl group (C=O), the carbon-carbon double bonds (C=C) of the aromatic rings, and the carbon-nitrogen (C-N) bond of the diethylamino group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption maxima (λmax) for Chromone, 8-benzyl-2-(diethylamino)-, which would provide insights into its electronic structure and conjugation, are not available in the public domain.

X-ray Crystallography for Solid-State Structural Determination

No crystal structure for Chromone, 8-benzyl-2-(diethylamino)- has been deposited in crystallographic databases or published in the scientific literature. Therefore, a discussion of its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions, cannot be provided.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 8-benzyl-2-(diethylamino)chromone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of chromone derivatives typically involves functionalization at the 2- and 8-positions. A common approach is nucleophilic substitution or coupling reactions. For example, a base-mediated alkylation (e.g., using K₂CO₃) in anhydrous DMF can introduce the benzyl group at the 8-position via substitution of a leaving group (e.g., bromide). The diethylamino group at the 2-position may be introduced via reductive amination or substitution of a halogenated precursor. Optimization involves adjusting reaction temperature, solvent polarity, and stoichiometry to maximize yield. Purification often employs flash chromatography (silica gel) and recrystallization (e.g., acetone/hexane) .

Q. Which spectroscopic techniques are critical for structural elucidation of 8-benzyl-2-(diethylamino)chromone?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, diethylamino at δ 1.0–3.0 ppm). 2D NMR (COSY, HSQC) resolves coupling and spatial correlations .
  • X-ray Crystallography : Single-crystal analysis provides absolute configuration and bond angles, critical for validating synthetic accuracy .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₉H₂₁NO₂⁺) and fragmentation patterns .

Q. How does the diethylamino group influence the compound’s solubility and stability under experimental conditions?

  • Methodological Answer : The diethylamino group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its basicity and hydrogen-bonding capacity. Stability can be assessed via pH-dependent degradation studies (e.g., HPLC monitoring under acidic/neutral/basic conditions). Buffered solutions (pH 7.4) are recommended for biological assays to prevent protonation-induced precipitation .

Advanced Research Questions

Q. What strategies can address contradictions in reported bioactivity data for 8-benzyl-2-(diethylamino)chromone derivatives?

  • Methodological Answer : Discrepancies may arise from variations in assay protocols (e.g., cell lines, incubation times). Standardized methods include:

  • Dose-Response Curves : Test multiple concentrations (e.g., 1–100 μM) to calculate IC₅₀ values .
  • Positive Controls : Use reference compounds (e.g., quercetin for antioxidant assays) to validate experimental conditions .
  • Statistical Reproducibility : Perform triplicate experiments with ANOVA analysis to assess significance .
    • Example : A study on chromone derivatives showed radical scavenging activity (Table 1, 50–80% inhibition at 100 ppm), but variations in solvent (DMSO vs. ethanol) affected results .

Q. How can computational modeling predict the interaction of 8-benzyl-2-(diethylamino)chromone with biological targets (e.g., kinases, DNA gyrase)?

  • Methodological Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to enzyme active sites (e.g., ATP-binding pocket of kinases). Key interactions include π-π stacking with benzyl groups and hydrogen bonding with the diethylamino moiety .
  • MD Simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable complexes) .
  • SAR Analysis : Compare analogs (e.g., 8-allyl vs. 8-benzyl) to identify pharmacophoric features driving activity .

Q. What experimental designs are optimal for evaluating the anti-inflammatory potential of this compound?

  • Methodological Answer :

  • In Vitro Assays : Measure inhibition of NO production in LPS-stimulated RAW 264.7 macrophages (IC₅₀ values < 20 μM are promising) .
  • Cytokine Profiling : Use ELISA to quantify TNF-α, IL-6, and IL-1β levels post-treatment .
  • Pathway Analysis : Western blotting for NF-κB/p65 nuclear translocation and IκBα degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.